molecular formula C24H32N2O4S B10973298 3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10973298
M. Wt: 444.6 g/mol
InChI Key: QPAPCYRLIRPYAZ-UHFFFAOYSA-N
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Description

3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Benzothiophene Moiety: This step involves the cyclization of a suitable precursor to form the benzothiophene ring, followed by functionalization to introduce the tetrahydro structure.

    Final Coupling: The final step involves coupling the benzothiophene derivative with the bicyclo[2.2.1]heptane-2-carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in the benzothiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its rigid bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing heterocycles.

Industry

    Specialty Chemicals: The compound can be used in the synthesis of specialty chemicals for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: A simpler analog without the benzothiophene and carbamoyl groups.

    4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: Lacks the bicyclic heptane structure.

    Cyclohexylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.

Uniqueness

The uniqueness of 3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of a rigid bicyclic core with a flexible benzothiophene moiety and functional carbamoyl groups. This combination provides a balance of rigidity and flexibility, making it suitable for diverse applications in chemistry, biology, and industry.

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

3-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C24H32N2O4S/c27-21(18-13-10-11-14(12-13)19(18)24(29)30)26-23-20(16-8-4-5-9-17(16)31-23)22(28)25-15-6-2-1-3-7-15/h13-15,18-19H,1-12H2,(H,25,28)(H,26,27)(H,29,30)

InChI Key

QPAPCYRLIRPYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4C5CCC(C5)C4C(=O)O

Origin of Product

United States

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